4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL
Overview
Description
“4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL” is a chemical compound . It is a derivative of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, which are related to the compound , has been achieved through the manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Chemical Reactions Analysis
The chemical reactions involving 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues have been studied . The direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Scientific Research Applications
Applications in Pharmaceuticals
- Antibiotic Production : This compound is utilized in the production of fourth-generation Cefpirome, an antibiotic. The acrolein route is a notable method for its preparation, yielding up to 87.4% efficiency, indicating its potential for large-scale pharmaceutical applications (Fu Chun, 2007).
Material Science and Organic Synthesis
- Crystallography and Molecular Structure : Studies involving X-ray diffraction have been conducted on derivatives of this compound. These studies contribute to understanding the molecular structure and bonding characteristics, which are crucial in material science (D. V. Al’bov et al., 2004).
- Novel Multicomponent Synthesis : Research has demonstrated the formation of derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine via a multicomponent condensation process. This indicates its role in facilitating complex organic reactions and synthesis of novel heterocycles (I. V. Dyachenko et al., 2020).
Other Applications
- Synthesis of Fused Polycyclic Compounds : There is research on the regioselective synthesis of polycyclic compounds involving 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-OL derivatives, showcasing its utility in complex organic syntheses (M. Nikpassand et al., 2010).
- Catalytic Oxidation : The compound has been used in the catalytic oxidation of certain pyridine analogs, emphasizing its role in chemical transformations and synthesis (Lanhui Ren et al., 2015).
properties
IUPAC Name |
4-methyl-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-5-9(11)10-8-4-2-3-7(6)8/h5H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLWTMZFPBSEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60302431 | |
Record name | 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6,7-dihydro-5H-cyclopenta[B]pyridin-2-OL | |
CAS RN |
20594-30-3 | |
Record name | 20594-30-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150956 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60302431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.